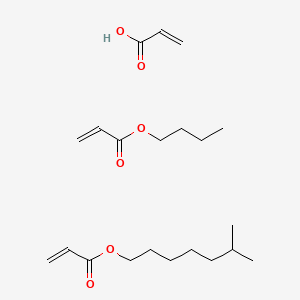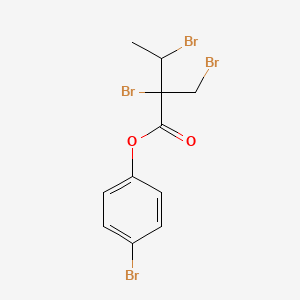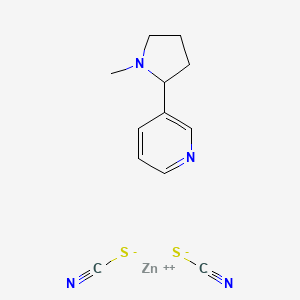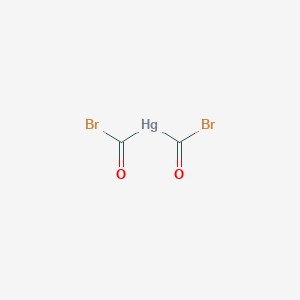
Bis(bromocarbonyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(bromocarbonyl)mercury: is an organomercury compound characterized by the presence of two bromocarbonyl groups attached to a central mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bis(bromocarbonyl)mercury typically involves the reaction of mercury(II) salts with bromocarbonyl compounds. One common method is the direct reaction of mercury(II) chloride with bromocarbonyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(bromocarbonyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state mercury compounds.
Substitution: The bromocarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury. Substitution reactions result in the formation of various organomercury derivatives .
Applications De Recherche Scientifique
Chemistry: Bis(bromocarbonyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of complex organomercury compounds .
Biology and Medicine: In biological research, this compound is utilized to study the effects of mercury compounds on biological systems. It is also investigated for its potential use in medicinal chemistry, including the development of mercury-based drugs .
Industry: The compound finds applications in the industrial sector, especially in the production of specialty chemicals and materials. It is used in processes that require precise control over chemical reactions involving mercury .
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of bis(bromocarbonyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. The compound binds to these groups, disrupting their normal function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Dimethylmercury: Known for its high toxicity and use in organic synthesis.
Diethylmercury: Similar to dimethylmercury but with different alkyl groups.
Phenylmercury Compounds: Used as antiseptics and preservatives.
Uniqueness: Bis(bromocarbonyl)mercury is unique due to its specific bromocarbonyl functional groups, which confer distinct chemical reactivity and applications compared to other organomercury compounds. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .
Propriétés
Numéro CAS |
62994-23-4 |
|---|---|
Formule moléculaire |
C2Br2HgO2 |
Poids moléculaire |
416.42 g/mol |
Nom IUPAC |
dicarbonobromidoylmercury |
InChI |
InChI=1S/2CBrO.Hg/c2*2-1-3; |
Clé InChI |
SSLUGRWXBMBWFL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(Br)[Hg]C(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


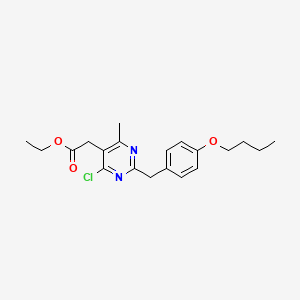
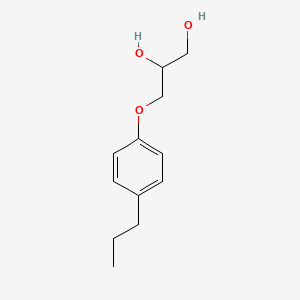
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)

![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
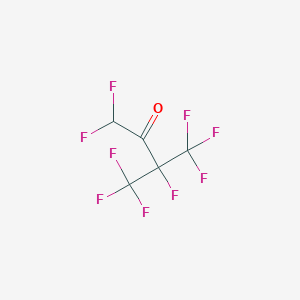

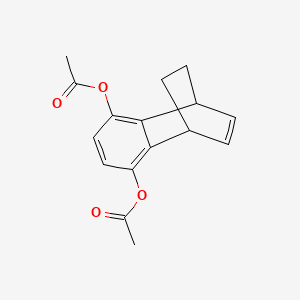
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
